molecular formula C16H19NO2 B5595320 1-Benzylamino-3-phenoxy-propan-2-ol

1-Benzylamino-3-phenoxy-propan-2-ol

Cat. No.: B5595320
M. Wt: 257.33 g/mol
InChI Key: SQKDNRNNDKUKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylamino-3-phenoxy-propan-2-ol is an organic compound with the molecular formula C16H19NO2. It is characterized by the presence of a benzylamino group, a phenoxy group, and a propanol backbone.

Preparation Methods

The synthesis of 1-Benzylamino-3-phenoxy-propan-2-ol typically involves the reaction of benzylamine with 3-phenoxypropan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time. These methods often employ continuous flow reactors and optimized reaction conditions to achieve large-scale production .

Chemical Reactions Analysis

1-Benzylamino-3-phenoxy-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-Benzylamino-3-phenoxy-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylamino-3-phenoxy-propan-2-ol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Biological Activity

1-Benzylamino-3-phenoxy-propan-2-ol is an organic compound with the molecular formula C16H19NO2. It features a benzylamino group, a phenoxy group, and a propanol backbone. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The benzylamino group can modulate enzyme or receptor activity, while the phenoxy group enhances binding affinity and specificity. Such interactions may influence several biochemical pathways, including those involved in inflammation and cellular signaling.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Insecticidal Properties : The compound's structural similarities to known insecticides suggest potential efficacy against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. Its effectiveness in larvicidal assays indicates that it may serve as an alternative to conventional insecticides, particularly in light of increasing resistance to existing chemicals .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that derivatives of this compound possess varying degrees of antibacterial activity against common pathogens. For instance, modifications to the phenoxy group can enhance antibacterial potency against Gram-positive bacteria.
  • Insecticidal Activity : A recent study evaluated the larvicidal effects of structurally related compounds against Aedes aegypti. While specific data for this compound were not detailed, compounds within the same chemical family demonstrated significant larvicidal activity with LC50 values indicating effective control measures against mosquito populations .
  • Safety and Toxicity Assessments : Toxicological evaluations have indicated that certain derivatives exhibit low toxicity towards mammalian cells at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Benzylamino-3-(3,4-dimethylphenoxy)-propan-2-olAdditional methyl groups on the phenoxy ringEnhanced antibacterial properties
BisoprololBeta-blocker with a similar backboneCardiovascular applications

The unique combination of functional groups in this compound distinguishes it from these analogs, potentially conferring distinct biological effects.

Properties

IUPAC Name

1-(benzylamino)-3-phenoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDNRNNDKUKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylamino-3-phenoxy-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Benzylamino-3-phenoxy-propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Benzylamino-3-phenoxy-propan-2-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Benzylamino-3-phenoxy-propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Benzylamino-3-phenoxy-propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Benzylamino-3-phenoxy-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.